Product packaging for Anti-cde(Cat. No.:CAS No. 67252-82-8)

Anti-cde

Cat. No.: B1209693
CAS No.: 67252-82-8
M. Wt: 278.3 g/mol
InChI Key: KPTYXJLOWLVCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anti-cde is a blend of monoclonal antibodies designed for the serological identification of the c, E, and e antigens within the clinically significant Rh blood group system. This reagent is essential for research applications requiring precise Rh phenotyping, such as investigating alloimmunization in multi-transfused patients or studying the mechanisms behind Hemolytic Disease of the Fetus and Newborn (HDFN). The antibody mixture causes direct agglutination of red blood cells that carry the corresponding Rh antigens, providing a clear readout for antigen presence or absence. Its clinical relevance is high, as antibodies against these antigens are known to cause hemolytic transfusion reactions and HDFN . Research shows that matching transfusion recipients and donors for Rh phenotypes (C, c, E, e) alongside ABO and D can significantly reduce the incidence of adverse transfusion reactions by preventing the generation of alloantibodies . This product is supplied at an optimal dilution for use in standard research techniques including tube, gel card, and microplate methods. For Research Use Only. Not for use in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B1209693 Anti-cde CAS No. 67252-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67252-82-8

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H

InChI Key

KPTYXJLOWLVCMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O

Synonyms

(+-)-1 beta,2 alpha-dihydroxy-3 beta,4 beta- epoxy-1,2,3,4-tetrahydrochrysene
anti-1,2-dihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene
anti-CDE
chrysene,2-diol-3,4-epoxide-1
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2aalpha,3aalpha)-isomer
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-(+-)-isomer
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-isomer
chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2aalpha,3aalpha))-isomer
chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2abeta,3abeta))-isomer
chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2aalpha,3aalpha))-isomer
chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2abeta,3abeta))-isomer
chrysene-1,2-diol-3,4-epoxide-1
chrysene-1,2-diol-3,4-epoxide-2

Origin of Product

United States

Historical Trajectories and Foundational Discoveries in Anti Cde Research

The story of Anti-CDE is intrinsically linked to the discovery of the Rh blood group system, one of the most complex and clinically significant human blood groups after the ABO system. nih.gov The foundational discovery was made in 1939 by Philip Levine and Rufus Stetson, who identified an unusual antibody in the blood of a woman who had a stillbirth. fortressdiagnostics.comlornelabs.com This antibody was found to react with the red blood cells of her husband and about 85% of the population.

This led to the identification of the "Rhesus" (Rh) factor. The primary antigen in this system was named D. nih.gov Subsequent research uncovered a series of other related antigens, with the most significant being C, E, c, and e. nih.govlornelabs.com These antigens are inherited through a series of closely linked genes on chromosome 1. fortressdiagnostics.com

The development of reagents to identify these antigens was a crucial next step. Initially, these were polyclonal antibodies derived from human serum. A major technological leap occurred in 1975 when Georges Köhler and César Milstein developed the technique for producing monoclonal antibodies. nih.gov This innovation allowed for the creation of highly specific and consistent antibody reagents in vitro, leading to the modern, reliable Anti-C, Anti-D, and Anti-E monoclonal reagents used today. lornelabs.comnih.gov

Table 1: Timeline of Key Discoveries

YearDiscoveryKey Researcher(s)Significance
1890 Discovery of "antitoxins" in serum.Emil von Behring, Shibasaburo KitasatoLaid the groundwork for antibody therapy and understanding immunity. ki.se
1939-1940 Discovery of the Rh blood group system.Philip Levine, Rufus StetsonIdentified the primary cause of hemolytic disease of the newborn and a major factor in transfusion incompatibility. fortressdiagnostics.comlornelabs.com
1948 Plasma cells identified as the source of antibody manufacturing.Astrid FagraeusPinpointed the cellular origin of antibodies. ki.se
1959 Elucidation of the molecular structure of antibodies.Rodney Porter, Gerald EdelmanProvided a chemical understanding of how antibodies function. ki.se
1975 Development of hybridoma technology for monoclonal antibodies.Georges Köhler, César MilsteinRevolutionized diagnostics and therapeutics by enabling the production of unlimited quantities of specific antibodies. nih.gov

Current Research Paradigms and Unaddressed Questions Pertaining to Anti Cde

Current research is less focused on the antibodies themselves and more on the antigens they detect and the complex genetics of the Rh system. The Rh antigens (D, C, c, E, e) are expressed on two transmembrane proteins, RhD and RhCE, which are integral to the red blood cell membrane. nih.gov

Current Research Focus:

Genetic Diversity: Researchers are actively mapping the numerous genetic rearrangements and polymorphisms in the RHD and RHCE genes that lead to the vast array of known Rh antigens (currently 49). nih.gov

Protein Function: While essential for Rh antigen expression, the precise physiological function of the RhD and RhCE proteins remains an area of investigation. It is speculated they may be involved in ammonium (B1175870) transport and maintaining the structural integrity of the red blood cell membrane. nih.gov

Immunogenicity: Studies continue to explore why the D antigen is so highly immunogenic compared to other Rh antigens and what factors trigger alloimmunization, particularly in pregnant women. nih.govlornelabs.com

Serological Challenges: Research aims to resolve complex cases, such as those involving the G antigen (Rh12), which is present on red blood cells that have C or D antigens. Anti-G can mimic an Anti-C and Anti-D pattern, creating diagnostic challenges that require advanced adsorption-elution testing to differentiate. nih.gov

Unaddressed Questions:

What is the full spectrum of clinical significance for the less common Rh antibodies?

How can alloimmunization in transfusion recipients and pregnant women be more effectively prevented?

Can the physiological role of the Rh proteins be definitively determined?

Conceptual Frameworks Guiding Contemporary Anti Cde Investigations

The study of Anti-CDE and the Rh system is guided by interwoven conceptual frameworks from genetics, immunology, and clinical medicine.

Genetic Framework: The inheritance of Rh antigens is understood through the two-gene model (RHD and RHCE), which are closely linked and inherited as a haplotype (e.g., Cde, cDE). fortressdiagnostics.com This genetic framework is fundamental to predicting Rh phenotypes and understanding the molecular basis of antigen variations.

Immunological Framework: The core of Rh testing is the principle of agglutination, an antigen-antibody reaction. atlas-medical.com Monoclonal this compound reagents contain IgM and/or IgG antibodies that bind to their specific antigens on the red blood cell surface, causing the cells to clump together. lornelabs.comrapidlabs.co.uk This framework explains how the reagents work and is used to interpret test results, which can be positive (agglutination) or negative (no agglutination). atlas-medical.com

Clinical Significance Framework: Research and diagnostic practices are driven by the clinical implications of Rh antibodies. The majority of Rh antibodies are of the IgG type, which can cross the placenta. nih.gov They can cause severe hemolytic transfusion reactions and are the primary cause of hemolytic disease of the fetus and newborn (HDFN). nih.govlornelabs.com This clinical framework prioritizes the accurate identification of antigens to ensure patient safety.

Table 2: Properties of Major Rh Antibodies

AntibodyTypeClinical Significance
Anti-D IgGMajor cause of severe HDFN and hemolytic transfusion reactions. nih.gov
Anti-C IgGCan cause mild to moderate HDFN. nih.gov
Anti-E IgGCan cause mild to moderate HDFN. nih.gov
Anti-c IgGClinically significant after Anti-D; can cause severe HDFN. nih.gov
Anti-e IgGCan cause mild to moderate HDFN. nih.gov

Significance of Anti Cde Studies in Advancing Fundamental Biological and Chemical Knowledge

Strategies for Monoclonal this compound Antibody Production and Engineering

Monoclonal antibodies targeting the Rh blood group system antigens (C, D, and E) are crucial diagnostic reagents. nih.govmedical-technology.co Their production has evolved from traditional hybridoma methods to sophisticated recombinant engineering techniques designed to improve their utility and reduce potential immunogenicity.

The generation of monoclonal antibodies relies on immortalized cell lines capable of continuous and specific antibody production. genewiz.com Two primary methodologies dominate this field: hybridoma technology and recombinant expression systems. ichor.bio

Hybridoma Technology: This traditional method involves fusing antibody-producing B cells from an immunized animal with immortal myeloma (cancerous B) cells. genewiz.comwikipedia.org The resulting hybridoma cells possess the B cell's ability to produce a specific antibody and the myeloma cell's immortality, allowing for a continuous supply. the-scientist.com For producing human monoclonal anti-D antibodies, a component of this compound, B-lymphoblastoid cell lines transformed with the Epstein-Barr virus (EBV) have been utilized. nih.govpnas.org These cell lines can then be fused with human-mouse heteromyeloma cells to generate stable, high-yield hybrids. pnas.org The process involves several key stages: immunization, cell fusion, selection of hybrid cells (often using a HAT selection medium), screening for positive clones via methods like ELISA, and subcloning to ensure monoclonality. wikipedia.orgthe-scientist.combiospeeds.com

Recombinant Expression Systems: Recombinant DNA technology offers a more flexible and consistent alternative to hybridomas. ichor.bio This approach involves cloning the genes for the antibody's heavy and light chains into an expression vector, which is then introduced into a host cell line for production. acs.org This method ensures high batch-to-batch consistency as it originates from a single cloned gene. ichor.bio Commonly used host cell lines include those of lymphoid origin, such as Sp2/0 and NS0, which are well-suited for high-level recombinant antibody expression. acs.org Recombinant technology allows for the production of engineered antibodies, such as chimeric or humanized versions, and can be scaled up to generate large quantities for diagnostic or therapeutic use. ichor.bioacs.org

FeatureHybridoma TechnologyRecombinant Expression Systems
Principle Fusion of antibody-producing B cells with immortal myeloma cells. wikipedia.orgGenetic engineering to express antibody genes in host cell lines. ichor.bio
Source of Antibody Genes B cells from an immunized animal (e.g., mouse) or human. wikipedia.orgpnas.orgCloned genes from any source, allowing for easy modification. ichor.bio
Consistency Can be prone to genetic drift and instability over time. ichor.bioHigh batch-to-batch consistency and reproducibility. ichor.bio
Scalability Limited scalability compared to recombinant systems. ichor.bioEasily scalable for large-scale production. ichor.bio
Engineering Potential Limited; produces the native antibody from the B cell source.Highly flexible; allows for chimerization, humanization, and other modifications. ichor.bio

When antibodies from non-human sources, such as mice, are used in humans, they can trigger a human anti-mouse antibody (HAMA) response. sinobiological.com This immune reaction can neutralize the antibody, reducing its effectiveness, and potentially cause allergic reactions. nih.gov To mitigate this, murine antibodies are engineered to be more "human-like" through chimerization and humanization. nih.govoup.com

Chimerization: This process involves genetically engineering the antibody to replace the constant (Fc) regions of the murine antibody with human constant regions. The variable (V) regions, which contain the antigen-binding site, remain of mouse origin. nih.govoup.com The resulting chimeric antibody is approximately 67% human and 33% murine, significantly reducing the immunogenicity associated with the murine constant regions. sinobiological.comnih.gov

Humanization: This is a more advanced technique that further reduces the amount of non-human sequence. In humanization, only the complementarity-determining regions (CDRs)—the specific parts of the variable domains that directly contact the antigen—are taken from the original murine antibody. sinobiological.com These murine CDRs are then grafted into a human variable region framework. oup.com The resulting humanized antibody is typically about 95% human, making it even less likely to provoke an immune response. nih.gov While this process can sometimes lead to a decrease in binding affinity, advanced molecular modeling can help preserve the antibody's original specificity and affinity. sinobiological.com

Bispecific antibodies are engineered proteins capable of binding to two different epitopes simultaneously. nih.gov This dual-targeting functionality allows for novel mechanisms of action, such as redirecting immune cells to target cells. researchgate.net A common design for a bispecific T-cell engager (BiTE) involves connecting two single-chain fragment variables (scFvs)—one that targets a tumor-associated antigen and another that binds to the CD3 receptor on T-cells. researchgate.netfrontiersin.org This physical linkage activates the T-cell to lyse the target cell. researchgate.net

While specific examples of bispecific this compound antibodies are not detailed in the provided sources, the established design principles could be applied. For instance, a bispecific antibody could be engineered to bind simultaneously to an Rh antigen (like D) on a red blood cell and to a receptor on an effector cell, mediating a specific biological response. The design of such molecules requires careful consideration of the linker connecting the two binding domains, as its length and composition can impact function. nih.gov Various formats exist beyond BiTEs, including Dual-Affinity Re-Targeting (DART) molecules, which are diabodies stabilized with a disulfide bond. proteogenix.science

Synthesis and Characterization of Small Molecule this compound Analogs

In the context of small molecule organic chemistry, the term "anti" typically refers to the stereochemical arrangement of substituents, while "CDE" can denote a specific portion of a complex molecular structure, such as the C, D, and E rings of a natural product.

The synthesis of anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-nitrochrysene (6-NCDE) has been reported as a potential ultimate carcinogenic metabolite of 6-nitrochrysene (B1204248) (6-NC). psu.edunih.gov The "anti" designation refers to the stereochemistry where the epoxide oxygen is on the opposite side of the plane of the molecule relative to the hydroxyl group at the C-1 position. The synthesis of this diol epoxide is a critical step in studying the metabolic pathways of polycyclic aromatic hydrocarbons like 6-nitrochrysene. psu.eduresearchgate.net The characterization of such synthesized compounds and their reaction products with DNA components, such as 2'-deoxyguanosine-5'-monophosphate, is essential for understanding their biological activity. psu.edunih.gov

Synthetic routes have been developed to create mimics of insect antifeedants that contain the CDE molecular fragment of complex natural products. acs.org For example, a diastereoselective synthesis of a CDE fragment model of 12-hydroxyazadiradione has been achieved starting from α-cyclocitral. acs.org Key reactions in this multi-step synthesis include an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide and a Stille coupling reaction. acs.org

Another strategy for synthesizing CDE fragments of epoxyazadiradione involves an electrocyclization reaction of a 2,6-diene-1,5-dione catalyzed by perchloric acid. acs.org Furthermore, the synthesis of limonoid CDE fragments related to the natural product sendanin has been accomplished using a titanocene(III)-promoted cyclization of unsaturated epoxylactones. nih.gov These synthetic fragments are valuable for studying structure-activity relationships, and several of the synthesized compounds have shown significant antifeedant activity against insects like Spodoptera frugiperda. acs.orgnih.gov

Based on a comprehensive review of scientific and chemical literature, the term "this compound" does not correspond to a recognized chemical compound. The search results consistently indicate that "this compound" refers to a biological reagent, specifically a combination of monoclonal antibodies used in blood typing to identify the C, D, and E antigens of the Rh blood group system. This reagent is a complex biological product and not a singular chemical entity that can be synthesized or chemically modified in the manner described in the provided outline.

Therefore, it is not possible to generate an article on the "Synthesis and Chemical Modification of this compound and Related Chemical Entities" as the subject, a synthesizable chemical compound named "this compound," does not exist. An attempt to create content based on this premise would be scientifically inaccurate.

For clarity, the "this compound" reagent is utilized in laboratory settings for immunohematological testing. It is a diagnostic tool and its properties are based on the specific antigen-binding capabilities of the antibodies it contains, rather than on a defined chemical structure that can be altered through synthetic chemistry to create functional probes or research tools as requested.

Should you wish to receive an article on a different, known chemical compound, please provide the correct chemical name.

Methodologies and Models for Anti Cde Research

Purification and Characterization of Anti-cde Antibodies

The process of studying this compound antibodies begins with their isolation and detailed characterization to ensure purity, structural integrity, and functional activity.

Chromatographic and Electrophoretic Techniques

Chromatographic methods are fundamental for purifying antibodies from complex biological mixtures such as serum, plasma, or cell culture supernatants. Common techniques include affinity chromatography, particularly using Protein A or Protein G resins which bind specifically to the Fc region of many antibodies, including IgG isotypes relevant to anti-RhD antibodies. researchgate.netnih.govup.ac.za This method allows for highly selective capture and purification. researchgate.netnih.gov Ion exchange chromatography, which separates proteins based on charge, and size exclusion chromatography, which separates based on size, are also employed, often as polishing steps after initial affinity capture to further enhance purity and remove aggregates. researchgate.netnih.govup.ac.za

Electrophoretic techniques are vital for analyzing the purity and molecular weight of purified this compound antibodies. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method used under reducing and non-reducing conditions to determine the molecular weight of antibody heavy and light chains, as well as the intact antibody. Immunoelectrophoresis and related techniques can also be used to identify specific antibody classes or subclasses. Studies on recombinant anti-Rh(D) antibodies, for instance, have used SDS-PAGE to confirm the expected molecular weights of approximately 50 kDa for heavy chains and 26 kDa for light chains under reducing conditions, and a single band around 150 kDa for the intact antibody under non-reducing conditions. Electrophoretic analysis has demonstrated the purity of antibodies obtained through different purification methods, highlighting the effectiveness of techniques like magnetic bead-based affinity purification.

Quantitative and Qualitative Assays for this compound-Antigen Interactions

Assessing how this compound antibodies interact with their target antigens (C, c, D, E, e on red blood cells) is critical for determining their specificity, potency, and potential clinical significance.

Agglutination-Based Assays for Antigen Detection

Agglutination assays are classical and widely used methods in blood group serology for detecting the presence of specific red blood cell antigens using corresponding antibodies like this compound reagents. These assays rely on the principle that antibodies binding to antigens on the surface of red blood cells can cause the cells to clump together (agglutinate). Techniques include tube tests, slide tests, microplate techniques, and gel card methods. A positive result, indicated by agglutination, signifies the presence of the target antigen on the red blood cells, while the absence of agglutination indicates its absence. These assays are routinely used for Rh typing, including the detection of C, D, and E antigens. Research findings often report agglutination titers as a measure of antibody potency.

Flow Cytometry for Immunophenotyping and Binding Studies

Flow cytometry is a versatile technique used for immunophenotyping red blood cells and conducting quantitative and qualitative studies of this compound antibody binding. This method allows for the analysis of individual cells and the detection of antibodies bound to the cell surface using fluorescently labeled secondary antibodies. Flow cytometry can distinguish between RhD-positive and RhD-negative red blood cells based on anti-D antibody binding. Furthermore, quantitative flow cytometry can be used to determine the number of antigen sites per red blood cell, providing insights into antigen expression levels. Studies have utilized flow cytometry to evaluate the binding of modified or recombinant anti-RhD antibodies to red blood cells and to quantify D antigen expression in individuals with different RHD genotypes. The method offers advantages in reproducibility compared to some traditional agglutination methods and can specifically measure IgG anti-D bound to red cells, which may better reflect the in vivo situation.

Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) for Kinetics

Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free biosensor technologies used to study the kinetics and affinity of antibody-antigen interactions in real-time. These techniques measure changes in mass or optical properties near a sensor surface as molecules bind, providing information on the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). SPR and BLI are valuable for characterizing the binding properties of purified this compound antibodies to immobilized Rh antigens or red blood cells. They allow researchers to determine how quickly an antibody binds to its antigen and how stable the resulting complex is, which are critical parameters influencing antibody efficacy and function. BLI, for instance, offers a fluidics-free approach and high throughput for analyzing binding kinetics and affinity. While SPR has historically had throughput limitations, newer instruments have increased its capacity for analyzing multiple interactions. These methods provide more detailed quantitative data on binding interactions compared to end-point assays like ELISA or agglutination.

Here is a representative table summarizing some research findings related to this compound antibody characterization and interaction analysis:

MethodAntibody Type/TargetKey FindingReference
SDS-PAGERecombinant Anti-RhDConfirmed heavy (~50 kDa) and light (~26 kDa) chain molecular weights.
Affinity ChromatographyAnti-alpha-GalSuccessful purification using antigen-specific resin.
Flow CytometryAnti-RhDQuantified D antigen expression with average 26,686 ± 10,292 sites/RBC .
Flow CytometryAnti-RhDEvaluated binding of engineered mAb variants to RhD+ RBCs, showing maintained binding.
Agglutination AssaysMonoclonal Anti-DShowed varied reactivity with weak D phenotypes.
SPRAnti-alpha-GalDetermined binding affinity (K_D) of 144 ± 20 nM for the alpha-Gal epitope.
BLIAnti-PEG (example)Used for real-time detection and kinetic analysis of antibody-antigen interaction.

These methodologies collectively provide a comprehensive toolkit for the study of this compound antibodies, enabling researchers to purify, characterize, and understand their interactions with red blood cell antigens at a detailed molecular level.

Protein Microarrays and Peptide Microarrays for Epitope Analysis

Protein and peptide microarrays are valuable tools for characterizing the binding specificity of antibodies and mapping their epitopes. These high-throughput platforms allow for the simultaneous analysis of interactions between an antibody, such as "this compound" if it is an antibody, and a large number of proteins or peptides. Protein microarrays can be used to identify target proteins that "this compound" binds to, while peptide microarrays, presenting overlapping sequences of a target protein, can pinpoint the specific amino acid sequences recognized by the antibody (epitopes). This is crucial for understanding the molecular basis of antibody-antigen recognition. For instance, anti-CD antibodies have been screened for selectivity and specificity against cell surface markers using cell microarrays, which function similarly to protein microarrays by immobilizing cells with target antigens tandfonline.com. Such microarray technologies enable the characterization of antibody binding to different cell lines expressing various surface markers tandfonline.com.

In Vitro Cellular and Tissue Research Models

In vitro models, conducted outside a living organism, are fundamental for studying the direct effects of "this compound" at the cellular and tissue levels under controlled conditions. These models offer advantages in terms of reproducibility, scalability, and the ability to isolate specific cellular processes.

Cell lines are widely used in the initial stages of research to investigate the mechanisms of action of compounds like "this compound". These immortalized cell populations provide a convenient and consistent system for studying cellular responses, signaling pathways, and potential cytotoxic or modulatory effects. For example, cell lines are utilized in studies involving anti-CD antibodies to understand their impact on cell activation, proliferation, and signaling genscript.commdpi.com. Reporter cell lines can be stimulated with antibodies to study signal responses genscript.com. Studies on the regulation of proteins targeted by antibodies, such as CD20, have been conducted using B-cell lines nih.gov.

Primary cell cultures, derived directly from tissues or blood, offer a more physiologically relevant model compared to continuous cell lines as they retain many characteristics of the original cells. These systems are valuable for studying the effects of "this compound" on specific cell types, such as immune cells or tissue-specific cells. Primary human lymphocytes, for instance, can be genetically modified to secrete antibodies nih.gov. Primary T cells are used in activation and proliferation studies, often stimulated with antibodies like anti-CD3 and anti-CD28 genscript.commdpi.comntu.edu.sg. Primary cells from patients can also be used to study the expression of target antigens and their response to treatment nih.govfrontiersin.org.

Three-dimensional cell cultures and organoids represent significant advancements in in vitro modeling, providing a more complex and in vivo-like environment. 3D cultures, such as spheroids, allow cells to grow and interact in a more naturalistic architecture, including the formation of gradients and cell-cell contacts researchgate.netfrontiersin.orgfrontiersin.orgnih.gov. Organoids are self-assembling 3D structures derived from stem cells or primary tissue that recapitulate key aspects of organ structure and function oup.comnih.govfrontiersin.org. These models are increasingly used to study drug efficacy, tumor biology, and immune-cancer interactions, offering a more predictive platform for preclinical research researchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.org. For example, 3D tumor models are used to evaluate immunotherapies, including studies involving antibodies frontiersin.org. Organoids can be co-cultured with immune cells to model disease and investigate cell-cell interactions oup.com.

Microfluidic devices and organ-on-a-chip systems integrate microfabrication technology with cell culture to create dynamic, controlled microenvironments that mimic physiological conditions and tissue interfaces mdpi.comnih.govmdpi.comacs.orgnih.govfrontiersin.org. These systems allow for precise control over fluid flow, chemical gradients, and cellular interactions, enabling detailed studies of cellular behavior and responses to compounds like "this compound" mdpi.comacs.orgnih.govfrontiersin.org. Organ-on-a-chip models can replicate the structure and function of human organs, providing a more accurate platform for assessing drug efficacy and toxicity mdpi.com. They are used in cancer research to study the tumor microenvironment and immune cell interactions mdpi.comnih.gov. Microfluidic devices have also been used to study the activation and proliferation of T-cells mdpi.com.

Ex Vivo Research Models for Tissue-Level Analysis

Ex vivo models involve the use of tissues or organs removed from a living organism and maintained in a culture system asm.orgcreative-biolabs.com. This approach allows for the study of "this compound" in a more complex tissue context than in vitro cell cultures, preserving the native cellular architecture and interactions within the tissue microenvironment creative-biolabs.com. Ex vivo tissue studies can provide valuable insights into tissue-level responses and drug penetration that cannot be fully replicated with dissociated cell cultures asm.orgcreative-biolabs.com. For instance, ex vivo tissue models are used in cancer research to study tumor histopathology and the tumor microenvironment, and to assess drug responses pharmalegacy.com. They offer advantages over traditional in vitro models by maintaining cellular diversity and resembling in vivo conditions more closely creative-biolabs.com.

Non-Human In Vivo Research Models for Biological Mechanisms

Non-human in vivo models are crucial for understanding the biological mechanisms of antibodies and their effects within a living system. These models allow for the study of pharmacokinetics, pharmacodynamics, immune responses, and potential therapeutic effects.

Murine models, including genetically engineered mice and xenograft models, are widely used in antibody research. Genetically engineered mice can be developed to express human antigens or lack specific immune components, making them suitable for studying the interaction of human antibodies with their targets or the role of different immune cells in the antibody's effects. Xenograft models, where human cells or tissues are implanted into immunodeficient mice, are often used to evaluate the efficacy of antibodies targeting human cells, particularly in cancer research.

Research using murine models has investigated the effects of various antibodies, such as anti-CD3 and anti-CD20 antibodies, on immune responses and disease progression in models of Alzheimer's disease, multiple sclerosis, and cancer. These studies provide insights into how antibodies can modulate immune cell activity, deplete target cells, and influence disease outcomes in a living organism. While "this compound" as a blood typing reagent is not typically studied for therapeutic effects in these disease models, research on other antibodies targeting cell surface markers demonstrates the utility of murine models in understanding antibody mechanisms.

Other mammalian models, such as hamsters, rats, and nonhuman primates, are also employed in antibody research, often chosen for their specific physiological characteristics or their relevance to particular human diseases.

Hamster models have been used to study infectious diseases and evaluate the efficacy of antibody-based interventions, such as antibodies against Clostridium difficile toxins. These models can provide insights into the protective effects of antibodies against pathogens and toxins in a mammalian system.

Rat models are utilized in various research areas, including cardiovascular disease and neurological disorders, and have been used to study the effects of antibodies targeting immune cells, such as anti-CD3 and anti-CD45RC antibodies. These studies contribute to understanding the role of immune cells in disease pathogenesis and the potential of antibody therapies to modulate immune responses.

Nonhuman primates (NHPs) are valuable models for evaluating antibodies, particularly those targeting human-specific antigens, due to their close physiological and immunological similarities to humans. NHP models are used to assess antibody biodistribution, pharmacokinetics, immunogenicity, and biological effects before clinical trials. Research in NHPs has investigated antibodies targeting various cell surface markers, such as anti-CD45 and anti-CD20, to understand their effects on target cell depletion and immune modulation. While specific studies on "this compound" in NHP models are not found, these models would be relevant if anti-Rh antibodies were being developed for therapeutic applications requiring evaluation in a system closely mimicking human physiology.

High-Throughput and -Content Screening Platforms in this compound Research

High-throughput screening (HTS) and high-content screening (HCS) platforms are used for rapidly evaluating large numbers of compounds or biological agents for specific activities. HTS typically involves automated systems to test compounds in parallel in miniaturized assay formats, while HCS uses automated microscopy and image analysis to extract detailed information about cellular responses. In antibody research, HTS and HCS can be applied to screen for antibodies with desired binding characteristics, functional activity (e.g., cell killing, receptor blocking), or effects on cellular pathways. These platforms can accelerate the discovery and optimization of antibodies by enabling the rapid assessment of numerous candidates. While "this compound" itself is a reagent rather than a candidate being screened, HTS and HCS could potentially be used in the development or characterization of anti-Rh antibodies, for example, to screen hybridoma libraries for antibody-producing clones with high specificity and affinity for Rh antigens or to evaluate the effects of such antibodies on red blood cells in vitro.

Computational Modeling and Simulation of this compound Interactions and Dynamics

Computational modeling and simulation play an increasingly important role in understanding the interactions and dynamics of biological molecules, including antibodies and antigens. These methods can be used to predict antibody-antigen binding affinity, analyze the structural basis of their interaction, and simulate their behavior in different environments.

Molecular dynamics simulations, for instance, can provide insights into the dynamic nature of antibody-antigen complexes and the forces driving their interaction. Computational models can also be used to simulate the distribution and kinetics of antibodies in the body, helping to predict their pharmacokinetics and target engagement. In the context of Rh antigens and antibodies, computational modeling has been applied to study the three-dimensional structure of RhD protein and analyze the impact of amino acid substitutions on its structure and interaction with anti-D antibodies, which are components often found in "this compound" reagents. These models can help to understand the molecular basis of Rh antigenicity and potentially predict the immunogenicity of Rh variants or the binding characteristics of different anti-Rh antibodies.

Molecular Dynamics Simulations of Antibody-Antigen Complexes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations are employed to investigate the dynamic interaction between this compound antibodies and the RhCE antigen. These simulations can provide valuable insights into the stability of the antibody-antigen complex, conformational changes that occur upon binding, and the identification of critical amino acid residues involved in the interaction interface. eisai.comnih.gov

MD simulations allow for the calculation of binding energy, providing a quantitative measure of the strength of the interaction between the antibody and the antigen. eisai.com By simulating the system in a dynamic environment, similar to physiological conditions, researchers can analyze how structural changes in either the antibody or the antigen affect their interaction. eisai.com This is particularly relevant for understanding the impact of genetic variants in the RHCE gene, which can lead to altered RhCE protein structures and potentially impact this compound binding. mdpi.com

While specific detailed research findings using MD simulations solely focused on this compound/RhCE complexes were not extensively detailed in the provided search results, the application of MD simulations to study Rh proteins and their complexes with RhAG has been reported. researchgate.netnih.gov These studies highlight the potential of MD simulations to investigate the structural behavior of these membrane proteins and the influence of genetic variants. nih.gov The methodology typically involves generating protein models, often based on homologous structures, and then performing simulations to analyze their dynamic properties and interactions. researchgate.netnih.gov

Conceptual Data from Molecular Dynamics Simulations:

ParameterDescriptionTypical Output
Binding Free EnergyQuantitative measure of binding strength.ΔG (kcal/mol)
Root Mean Square Deviation (RMSD)Measure of structural deviation over simulation time, indicating stability.RMSD values (Å)
Interfacial ContactsIdentification of specific residues involved in the binding interface.List of interacting amino acids
Conformational ChangesAnalysis of how protein shapes change during interaction.Description of structural rearrangements

In Silico Epitope Prediction and Protein Structure Modeling

In silico epitope prediction involves using computational tools to predict which regions (epitopes) on an antigen are likely to be recognized and bound by antibodies. healthdisgroup.usbiorxiv.orgresearchgate.netfrontiersin.org For this compound research, this focuses on identifying the specific parts of the RhCE protein that serve as antigenic determinants for these antibodies. Epitopes can be linear (continuous sequence of amino acids) or conformational (formed by discontinuous residues brought together in the 3D structure). healthdisgroup.usresearchgate.net Predicting conformational epitopes is generally more challenging and often requires knowledge of the antigen's three-dimensional structure. healthdisgroup.usresearchgate.net

Protein structure modeling techniques are essential when experimental structures of the RhCE protein or its complex with this compound antibodies are not available. These techniques, such as homology modeling, build 3D models based on the known structures of related proteins. nih.govuni-ulm.de The RhCE protein is a transmembrane protein with 12 membrane-spanning domains, and its structure is predicted to be similar to RhD and RhAG proteins. creative-biolabs.comresearchgate.netnih.govashpublications.orgnih.gov Models of Rh proteins have been generated based on homologous ammonia (B1221849) transporters. nih.govuni-ulm.de

Predicted protein structures and computationally modeled complexes can then be used as input for epitope prediction tools and MD simulations. nih.govplos.orgnih.gov In silico analysis, including structure modeling, can suggest conformational changes in RhCE proteins resulting from genetic alterations, which may impact epitope presentation and antibody binding. mdpi.com While structure-based epitope prediction methods tend to be more accurate, their application is limited by the availability of 3D structures. biorxiv.orgfrontiersin.org Sequence-based methods offer an alternative when structural data is scarce. biorxiv.org

Computational tools for epitope prediction analyze various properties of the antigen sequence and/or structure, such as amino acid propensity, surface accessibility, and secondary structure, to identify potential binding sites for antibodies. researchgate.net Leveraging information from known antibody-antigen complexes can further improve the accuracy of these predictions. frontiersin.org

Conceptual Data from Epitope Prediction and Protein Structure Modeling:

MethodDescriptionTypical Output
Protein Structure ModelingGeneration of a 3D atomic model of the RhCE protein or its complex.PDB file of the modeled structure
Linear Epitope PredictionPrediction of continuous amino acid sequences likely to be epitopes.List of predicted linear epitope sequences
Conformational Epitope PredictionPrediction of discontinuous amino acid residues forming a 3D epitope.List of predicted conformational epitope residues
Surface Accessibility AnalysisIdentification of protein surface regions accessible for antibody binding.Surface maps, lists of accessible residues

These computational methodologies provide powerful means to investigate the molecular basis of this compound binding to the RhCE antigen, aiding in the understanding of Rh system immunogenicity and the implications of RhCE variants.

Advanced Research Perspectives and Future Directions for Anti Cde Studies

Development of Novel Anti-cde Research Reagents and Probes

Advancing the understanding of this compound's biological interactions necessitates the development of novel research reagents and probes. Current research methods involve techniques such as high-performance liquid chromatography (HPLC) and 32P-postlabelling analysis to detect and quantify this compound and its DNA adducts nih.govtandfonline.com. Studies investigating the metabolism of this compound have utilized radiolabeled compounds, such as [35S]glutathione, to track conjugation products nih.govoup.comoup.com. The development of more sensitive and specific probes could enable the detection of this compound and its adducts at lower concentrations and in more complex biological matrices. This could include fluorescent probes that selectively bind to this compound or its DNA adducts, or affinity reagents like antibodies engineered to target specific modified DNA bases or protein adducts formed by this compound. Such tools would be invaluable for detailed mechanistic studies and for monitoring exposure and biological effects.

Integration of Multi-Omics Approaches (e.g., Proteomics, Genomics, Transcriptomics) in this compound Research

The study of carcinogens like this compound is increasingly benefiting from the integration of multi-omics approaches. While specific multi-omics studies solely focused on this compound were not extensively detailed in the search results, research on carcinogen metabolism and effects commonly employs these techniques. Genomics and transcriptomics can reveal how exposure to chrysene (B1668918) or this compound affects gene expression patterns and identifies genetic polymorphisms that influence the enzymes involved in this compound metabolism and detoxification, such as glutathione (B108866) S-transferases (GSTs) researchgate.netnih.gov. Proteomics can provide insights into the proteins that interact with this compound or are affected by its presence, including detoxification enzymes and DNA repair proteins. For instance, studies have investigated the differential catalytic efficiency of polymorphic forms of human GSTP1-1 towards this compound researchgate.netnih.gov. Integrating these omics data can provide a comprehensive picture of the cellular response to this compound exposure, identifying key pathways involved in activation, detoxification, DNA damage, and repair. This can help elucidate mechanisms of susceptibility and resistance to this compound-induced toxicity.

Emerging Technologies and Methodological Advancements in this compound Characterization

Emerging technologies and methodological advancements are crucial for a more detailed characterization of this compound and its biological effects. Techniques like advanced mass spectrometry are becoming increasingly important for the sensitive and specific detection and structural characterization of this compound, its metabolites, and DNA/protein adducts. 32P-postlabelling analysis coupled with high-resolution HPLC has been used to identify DNA adducts formed by this compound nih.govtandfonline.com. Molecular modeling studies have been employed to investigate the interaction of this compound with enzymes like GSTs and understand the basis of differential catalytic efficiencies of enzyme variants researchgate.netnih.gov. Future advancements could include microfluidic devices for high-throughput screening of interactions between this compound and cellular components, or advanced microscopy techniques to visualize the formation and repair of DNA adducts in situ. The application of cryo-electron microscopy or other structural biology techniques could provide higher-resolution insights into the complexes formed between this compound or its modified DNA and repair enzymes.

Systems Biology Approaches to Understand Complex this compound-Mediated Networks

Understanding the full impact of this compound requires moving beyond the study of individual molecules and pathways to adopting systems biology approaches. This involves integrating data from various sources, including omics data, enzyme kinetics researchgate.netnih.govontosight.ai, DNA adduct formation rates nih.govtandfonline.com, and phenotypic outcomes (e.g., mutagenicity nih.govnih.gov). Computational models can be developed to simulate the metabolic fate of this compound within a cell or organism, predicting the levels of reactive intermediates and DNA adducts under different exposure scenarios and in individuals with varying enzyme activities. These models can help identify critical nodes and pathways in this compound-mediated toxicity and carcinogenesis, providing a framework for understanding complex interactions and predicting biological responses. While specific systems biology models for this compound were not found in the search results, this approach is increasingly applied to other PAHs and carcinogens to understand their complex biological effects.

Q & A

Q. How to manage conflicting interpretations of this compound’s mechanism of action?

  • Methodological Approach : Conduct phosphoproteomic profiling to identify signaling pathways modulated by this compound. Use gene knockout models (CRISPR/Cas9) to validate target engagement .
  • Peer Review : Submit raw datasets to repositories like Figshare for independent validation .

Data Management and Reproducibility

Q. How to ensure this compound research complies with FAIR data principles?

  • Methodological Approach : Annotate datasets with unique identifiers (e.g., DOI) and metadata standards (e.g., MIAME for microarray data). Use version control (Git) for code and scripts .

Q. What strategies mitigate bias in high-throughput this compound screening?

  • Methodological Approach : Randomize plate layouts and use Z’-factor metrics to assess assay quality. Apply false discovery rate (FDR) correction to hit selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.